5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Description
This compound features a tricyclic scaffold with a fused thia-diazatricyclo system, substituted with a 4-methoxyphenyl group at position 5 and a 2-methylbenzyl group at position 3. The 8-thia moiety introduces sulfur into the heterocyclic core, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N2O3S/c1-16-7-3-4-8-17(16)15-26-22-20-9-5-6-10-21(20)31-23(22)24(28)27(25(26)29)18-11-13-19(30-2)14-12-18/h3-14,23H,15H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRSMWHLQUWKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[N+]2=C3C(C(=O)N(C2=O)C4=CC=C(C=C4)OC)SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N2O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione (CAS Number: 902556-68-7) is a complex organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.5 g/mol. Its structure includes a thiazole ring and multiple aromatic systems, which may contribute to its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₂₁N₂O₃S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 902556-68-7 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The compound's biological activity can be attributed to its interaction with various biological targets:
- Antioxidant Activity : The presence of methoxy and phenyl groups may enhance its ability to scavenge free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, influencing central nervous system functions.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Anti-inflammatory Effects : The compound could reduce inflammation through modulation of cytokine production.
- Neuroprotective Properties : Potential benefits in neurodegenerative conditions due to its antioxidant properties.
Case Studies
-
Study on Anticancer Effects :
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to controls. The mechanism was linked to the induction of apoptosis via caspase activation. -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. -
Neuroprotection in vitro :
Experiments using neuronal cell cultures showed that treatment with the compound led to decreased oxidative stress markers, indicating neuroprotective effects.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between the target compound and analogous tricyclic systems:
Structural and Functional Divergences
- Heteroatom Composition : The target compound’s 8-thia-3,5-diazatricyclo core distinguishes it from nitrogen-rich analogs like the hexaazatricyclo derivative and sulfur-free systems like the 4-azatricyclo compound . Sulfur may enhance redox activity or metal-binding capacity.
- Substituent Effects : The 2-methylbenzyl group in the target compound introduces steric bulk compared to diphenylmethylene or simpler aryl groups in analogs. This could modulate receptor binding or metabolic stability .
- Biological Activity: While the 4-azatricyclo derivative shows broad-spectrum antiviral activity (e.g., BVDV EC₅₀ = 12 µM), the target compound’s activity remains speculative. Thiazolidinones often target enzymes like β-lactamases or fungal cytochrome P450.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step pathways, including cyclization and functionalization reactions. For example, analogous tricyclic compounds are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization from DMF-ethanol . Purification often employs column chromatography or recrystallization, with purity verified via TLC and melting point analysis. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux at ~100°C), and stoichiometric ratios of reactants .
Basic: Which analytical techniques are most reliable for structural characterization?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the tricyclic core and substituent conformations, achieving mean C–C bond precision of 0.005 Å and R-factors <0.05 . Complementary methods include:
- NMR Spectroscopy : 1H/13C NMR for verifying substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- FT-IR : Identification of carbonyl (1700–1750 cm⁻¹) and thioamide (1250–1300 cm⁻¹) groups .
Advanced: How can computational modeling optimize reaction conditions or predict bioactivity?
Advanced: What methodologies are used to evaluate antimicrobial or antiviral activity?
Biological assays follow standardized protocols:
- Antibacterial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative strains (e.g., Escherichia coli ATCC 25922) using broth microdilution .
- Antiviral : Cell-based assays against viruses like HIV-1 or BVDV, measuring viral replication inhibition via plaque reduction or RT-PCR. Positive controls (e.g., AZT for HIV) validate results .
- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK-293) to assess selectivity indices .
Advanced: How do substituent variations (e.g., methoxy vs. methyl groups) impact reactivity or bioactivity?
Comparative studies on structurally related compounds reveal that electron-donating groups (e.g., 4-methoxyphenyl) enhance π-stacking interactions in enzyme binding pockets, increasing antiviral potency. Conversely, steric bulk (e.g., 2-methylphenyl) may reduce membrane permeability. Structure-Activity Relationship (SAR) models, supported by crystallographic data and HPLC retention times, quantify these effects .
Advanced: How can conflicting spectral or crystallographic data be resolved?
Discrepancies between experimental and computational data (e.g., bond lengths in SC-XRD vs. DFT) require error analysis:
- Spectral Mismatches : Use 2D NMR (COSY, HSQC) to reassign proton environments .
- Crystallographic Refinement : Adjust thermal parameters or consider disorder modeling in SC-XRD datasets .
- Statistical Validation : Apply Hamilton R-factor ratios or Bayesian crystallographic tools to assess model reliability .
Advanced: What theoretical frameworks guide the design of derivatives with improved properties?
Research should align with conceptual frameworks such as:
- Hammett Linear Free Energy Relationships (LFER) : Predict substituent effects on reaction rates or binding constants.
- Molecular Topology : Map tricyclic cores to bioactivity profiles using graph-theoretical indices .
- Retrosynthetic Analysis : Prioritize synthons compatible with green chemistry principles (e.g., atom economy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
